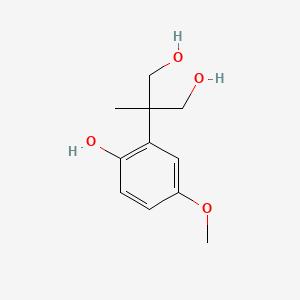
3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is a chemical compound with the molecular formula C11H7N3O2 and a molecular weight of 213.2. It is an intermediate in the synthesis of Indole-3-glycerol Phosphate Disodium Salt, which is transformed into indole in some plants via the enzyme indole-3-glycerol phosphate lyase to defend against herbivore insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the rhodium-catalyzed annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with sulfoxonium ylides or diazo compounds. This reaction typically requires a rhodium catalyst and can yield polysubstituted carbazoles in moderate to good yields.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled reaction environments to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various indole derivatives, polysubstituted carbazoles, and other related compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, including its role in plant defense mechanisms against herbivores.
Medicine: Research is ongoing to explore the therapeutic potential of the compound and its derivatives in treating various diseases, including cancer and microbial infections.
Industry: In the chemical industry, the compound is used in the synthesis of various indole derivatives, which are important in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione exerts its effects involves its transformation into indole derivatives, which can interact with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Indole-3-glycerol Phosphate Disodium Salt
Polysubstituted Carbazoles
Various Indole Derivatives
Uniqueness: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is unique in its ability to serve as an intermediate in the synthesis of a wide range of indole derivatives, which are important in both biological and industrial applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial production.
Eigenschaften
Molekularformel |
C11H7N3O2 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
3-diazo-1-(1H-indol-3-yl)propane-1,2-dione |
InChI |
InChI=1S/C11H7N3O2/c12-14-6-10(15)11(16)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |
InChI-Schlüssel |
JYRUMBPAJSTCRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
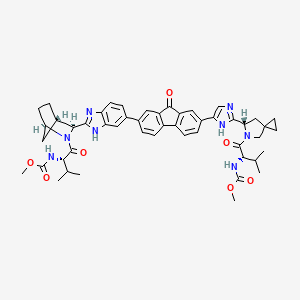
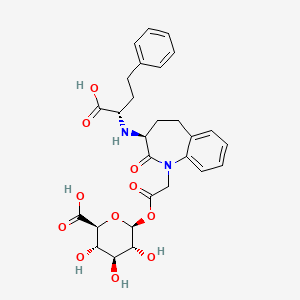
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
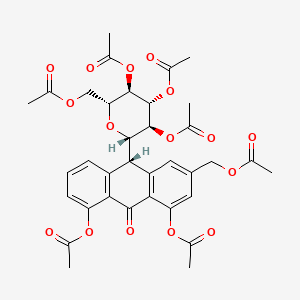
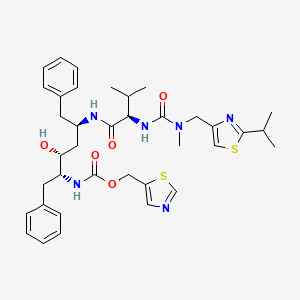
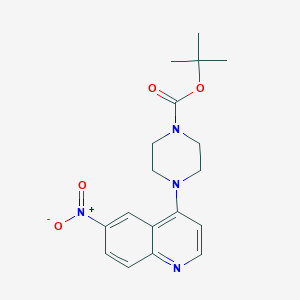
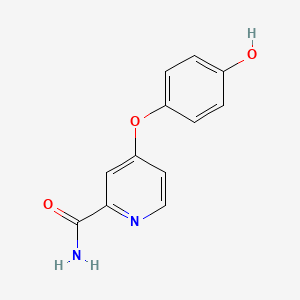
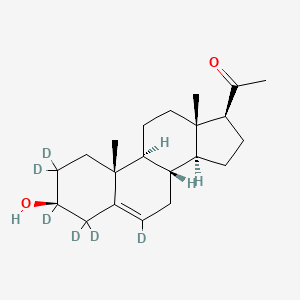
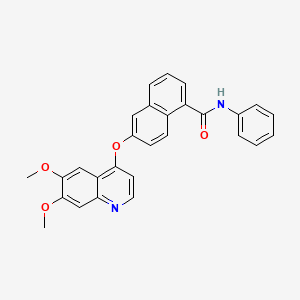

![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
